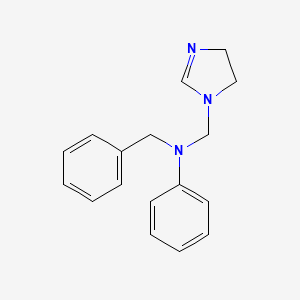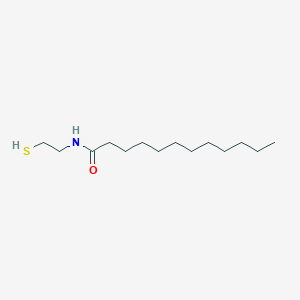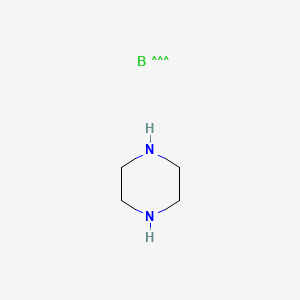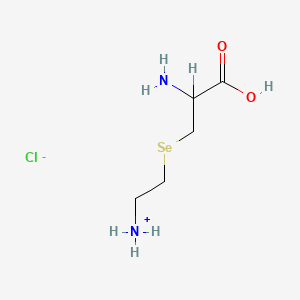
Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride is a chemical compound with the molecular formula C5H13ClN2O2Se and a molecular weight of 247.582. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride typically involves the reaction of selenoethanol with an appropriate amino acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, potentially affecting redox processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-amino-2-carboxyethyl)selanylethylazanium chloride
- 2-(2-amino-3-hydroxy-3-oxopropyl)thioethylazanium chloride
Uniqueness
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59660-87-6 |
|---|---|
Molecular Formula |
C5H13ClN2O2Se |
Molecular Weight |
247.59 g/mol |
IUPAC Name |
2-(2-amino-2-carboxyethyl)selanylethylazanium;chloride |
InChI |
InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
InChI Key |
SNXWQFFSLUAENB-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


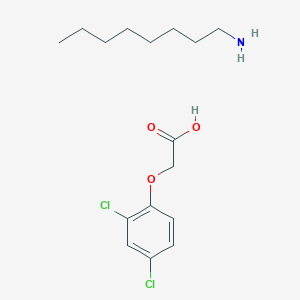
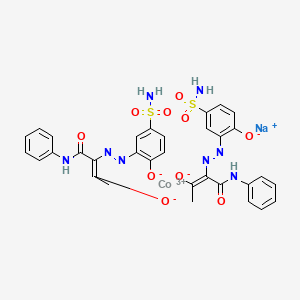
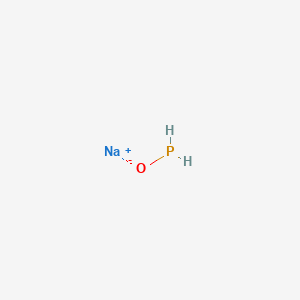
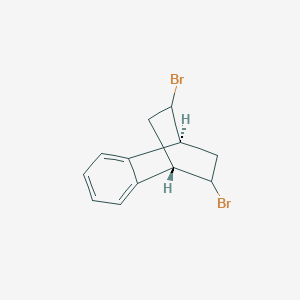


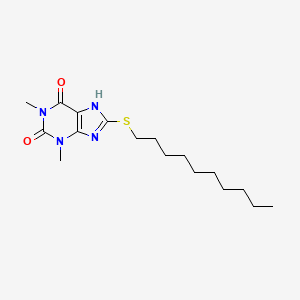

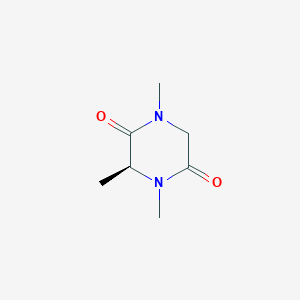

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
